4-methoxybenzenesulfinic Acid

Descripción

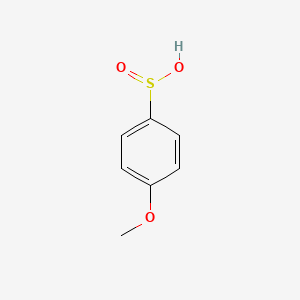

4-Methoxybenzenesulfinic acid (CAS: 6462-50-6), also known as sodium 4-methoxybenzenesulfinate, is an organosulfur compound characterized by a sulfinic acid (-SO₂H) group and a methoxy (-OCH₃) substituent at the para position of the benzene ring. It is commonly synthesized via the reduction of 4-methoxybenzenesulfonyl chloride using sodium sulfite (Na₂SO₃) in aqueous conditions, yielding the sodium salt with a 67% efficiency . This compound serves as a versatile intermediate in organic synthesis, particularly in copper-catalyzed coupling reactions to generate sulfonamides and sulfones .

Propiedades

Fórmula molecular |

C7H8O3S |

|---|---|

Peso molecular |

172.20 g/mol |

Nombre IUPAC |

4-methoxybenzenesulfinic acid |

InChI |

InChI=1S/C7H8O3S/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3,(H,8,9) |

Clave InChI |

YVZWQPOTHRMEQW-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)S(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The reactivity and properties of sulfinic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-donating groups (e.g., -OCH₃) enhance the stability of sulfinic acids by resonance, whereas electron-withdrawing groups (e.g., -COOH) increase acidity but reduce thermal stability.

- Sodium salts of sulfinic acids (e.g., sodium 4-methoxybenzenesulfinate) are preferred in synthesis due to improved solubility and handling compared to free acids .

Q & A

Q. What are the recommended synthetic routes for 4-methoxybenzenesulfinic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves the reduction of 4-methoxybenzenesulfonyl chloride using reagents like sodium sulfite or thiourea dioxide under controlled pH (5–7) and temperature (40–60°C). Key steps include:

- Purification : Recrystallization from ethanol/water mixtures to isolate the sulfinic acid.

- Yield Optimization : Excess reducing agents and inert atmospheres (N₂) minimize oxidation side reactions.

Stability during synthesis requires avoiding strong acids/bases, as sulfinic acids readily decompose under extreme conditions .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and ¹³C NMR to confirm substitution patterns.

- FT-IR : Peaks at 1040 cm⁻¹ (S=O stretching) and 2550 cm⁻¹ (S-H in sulfinic acid, if present).

- Elemental Analysis : Validate C, H, S, and O content (±0.3% deviation).

Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from tautomerism (sulfinic acid ↔ sulfenic acid) or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria by observing signal coalescence at elevated temperatures.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and compare with experimental data.

- X-ray Crystallography : Resolve ambiguities in solid-state structures .

Q. What strategies mitigate decomposition of this compound in aqueous solutions during kinetic studies?

- Methodological Answer : Decomposition pathways (oxidation to sulfonic acid or disproportionation) can be minimized by:

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-donating methoxy group increases electron density at the para position, enhancing:

- Nucleophilicity : Sulfinate ions (deprotonated form) react faster with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (DMF, DMSO).

- Regioselectivity : Reactions favor para-substituted products in electrophilic aromatic substitutions.

Kinetic studies using stopped-flow techniques can quantify rate constants under varying conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for this compound?

- Methodological Answer : Variations in pKa (typically 1.5–2.5) arise from solvent polarity and measurement techniques. To resolve:

- Potentiometric Titration : Use standardized HCl/NaOH in 10% ethanol-water mixtures.

- UV-Vis Spectroscopy : Monitor absorbance shifts at 260–280 nm during titration.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-methylbenzenesulfinic acid) to identify substituent effects .

Application-Oriented Questions

Q. What role does this compound play in asymmetric catalysis?

- Methodological Answer : It acts as a chiral sulfinylating agent in enantioselective synthesis:

- Chiral Auxiliary : Forms diastereomeric intermediates with ketones or aldehydes, separable via column chromatography.

- Ligand Design : Sulfinate salts coordinate transition metals (e.g., Pd, Cu) in asymmetric cross-couplings.

Optimize enantiomeric excess (ee) by screening solvents (THF vs. toluene) and additives (chiral amines) .

Safety and Handling

Q. What are critical safety protocols for handling this compound in oxidative environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.